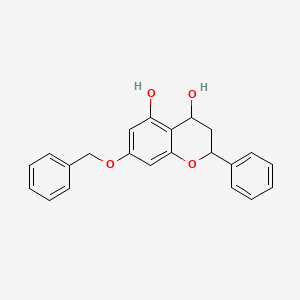
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a benzyl ether protecting group, which is introduced through a reaction with benzyl alcohol. The key steps in the synthesis include:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone.
Introduction of the Benzyloxy Group: This step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines under basic conditions
Major Products
Oxidation: Quinones or hydroxylated derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted benzopyran derivatives
Applications De Recherche Scientifique
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as monoamine oxidase (MAO) or cholinesterases.
Signal Transduction Modulation: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxy-2H-chromen-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Known for their diverse pharmacological properties, including anticoagulant and antimicrobial effects.
Benzofuran Derivatives: Studied for their potential therapeutic applications in various diseases.
Uniqueness
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and hydroxyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61080-82-8 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-phenyl-7-phenylmethoxy-3,4-dihydro-2H-chromene-4,5-diol |
InChI |
InChI=1S/C22H20O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,19-20,23-24H,13-14H2 |
Clé InChI |
BVWRMDFIGAMEPF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=C(C=C2OC1C3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


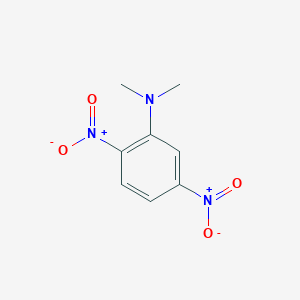
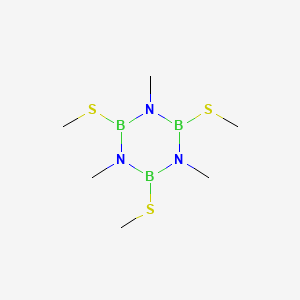
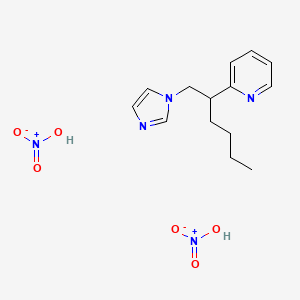
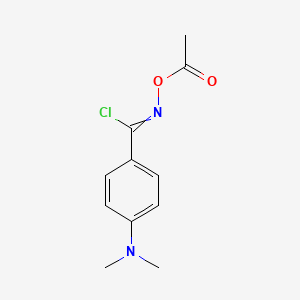
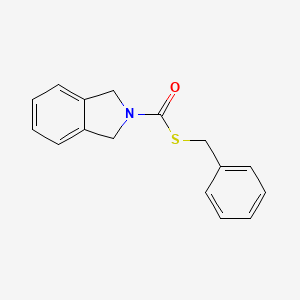

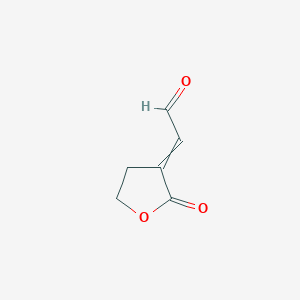
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
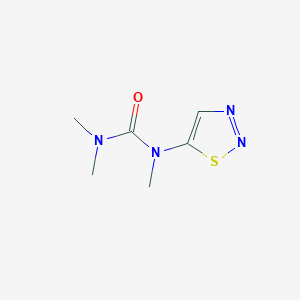

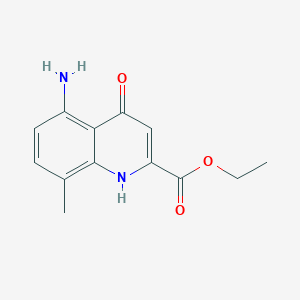
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)

